molecular formula C16H17NS B15066468 6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 90265-92-2

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15066468
CAS No.: 90265-92-2
M. Wt: 255.4 g/mol
InChI Key: CNCURKAHLQIBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core with a phenyl group and a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by a methylsulfanyl group.

    Phenyl Group Addition: The phenyl group can be introduced through various methods, including Friedel-Crafts alkylation or Suzuki coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group or the methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of methylsulfanyl and phenyl groups on biological activity.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The phenyl and methylsulfanyl groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
  • 6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroquinoline
  • 6-(Methylsulfanyl)-1-phenylisoquinoline

Uniqueness

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methylsulfanyl and phenyl groups on the tetrahydroisoquinoline core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90265-92-2

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17NS/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3

InChI Key

CNCURKAHLQIBSW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.